3-[(Tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde
Description
3-[(Tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde is a synthetically valuable organosilicon compound featuring a tetrahydrofuran (oxolane) ring substituted at the 3-position with both a tert-butyldimethylsilyl (TBS) ether group and an aldehyde functional group. The TBS group acts as a robust protecting group for alcohols, offering stability under acidic and basic conditions, while the aldehyde enables diverse reactivity, such as nucleophilic additions or condensations. This compound is frequently utilized in organic synthesis, particularly in carbohydrate chemistry and natural product synthesis, where selective protection and functionalization are critical .
Properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxyoxolane-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3Si/c1-10(2,3)15(4,5)14-11(8-12)6-7-13-9-11/h8H,6-7,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBBGHNPRWMKRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1(CCOC1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2168724-86-3 | |
| Record name | 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 3-[(Tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde typically involves the protection of hydroxyl groups via silylation. One common method is the reaction of oxolane derivatives with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction conditions often include anhydrous solvents like dichloromethane and are carried out under inert atmosphere to prevent moisture interference .
Chemical Reactions Analysis
3-[(Tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Scientific Research Applications
3-[(Tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde serves as a versatile building block in several areas of research:
Organic Chemistry
- Intermediate in Synthesis: It is used as an intermediate in the synthesis of complex organic molecules. Notably, it plays a role in the preparation of α-chiral ether derivatives through catalytic asymmetric allylic substitution.
- Reactivity Studies: The compound's aldehyde functionality allows it to participate in nucleophilic addition reactions, while the silyl group protects sensitive hydroxyl functionalities during multi-step syntheses.
Biological Research
- Enzyme Mechanisms: It is utilized in studying enzyme mechanisms and serves as a building block for synthesizing biologically active molecules. Its structure allows for modifications that can enhance biological activity .
- Pharmaceutical Development: The compound is involved in developing pharmaceutical intermediates and active pharmaceutical ingredients, showcasing its importance in medicinal chemistry.
Industrial Applications
- Production of Specialty Chemicals: It finds use in producing specialty chemicals and materials, capitalizing on its unique chemical properties to create diverse products.
Case Study 1: Synthesis of Adenine Dinucleosides
A study demonstrated the utility of this compound in synthesizing adenine dinucleosides. The compound was used as an intermediate, showcasing its role in developing nucleoside analogs with potential therapeutic applications. The synthesis involved multiple steps, including deprotection and coupling reactions, leading to moderate yields of the desired products .
Case Study 2: Organocatalysis
Research highlighted the effectiveness of tert-butyldimethylsilyloxy-l-proline as an organocatalyst for aldol reactions. This study illustrated how derivatives of this compound could enhance reaction rates and yields compared to traditional catalysts, underscoring its significance in catalysis .
Mechanism of Action
The mechanism of action of 3-[(Tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde involves its reactivity as an aldehyde and the protective nature of the tert-butyldimethylsilyl group. The aldehyde group can participate in various nucleophilic addition reactions, while the silyl group protects sensitive hydroxyl functionalities during multi-step syntheses .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its utility, 3-[(TBS)oxy]oxolane-3-carbaldehyde is compared below with structurally or functionally analogous compounds, focusing on protecting group stability, reactivity, and applications.
Structural Analogues with Alternative Silyl Protecting Groups
The choice of silyl protecting groups significantly impacts compound stability and synthetic workflows:
| Compound | Protecting Group | Hydrolysis Stability | Key Reactivity | Common Applications |
|---|---|---|---|---|
| 3-[(TBS)oxy]oxolane-3-carbaldehyde | TBS | High (stable to mild acid/base) | Aldehyde-based reactions | Complex molecule synthesis |
| 3-(Trimethylsilyloxy)oxolane-3-carbaldehyde | TMS | Low (sensitive to protic solvents) | Labile intermediates | Short-term protection |
| 3-(Triisopropylsilyloxy)oxolane-3-carbaldehyde | TIPS | Very high (acid-resistant) | Long-term protection needs | Multi-step synthesis |
- TBS vs. TMS : The TBS group’s bulky tert-butyl moiety enhances steric protection and stability compared to TMS, which is more readily cleaved under mild conditions (e.g., aqueous workup). This makes TBS preferable for multi-step syntheses .
- TBS vs. TIPS : While TIPS offers superior acid resistance, its larger size may hinder reaction kinetics, whereas TBS balances stability and synthetic flexibility.
Functional Analogues in Organosilicon Chemistry
Compounds like BIS[3-(Trietoxysilyl)propyl]tetrasilane (TESPT) (CAS tech-95) share organosilicon frameworks but differ in application. TESPT contains sulfur and ethoxy groups, serving as a coupling agent in rubber manufacturing rather than a protective intermediate . Its industrial focus contrasts with the research-oriented use of 3-[(TBS)oxy]oxolane-3-carbaldehyde.
Aldehyde-Containing Cyclic Ethers
Compounds such as 3-oxolane-3-carbaldehyde (lacking the TBS group) highlight the role of the silyl moiety. Without protection, the hydroxyl group is prone to unwanted side reactions, reducing synthetic yield. The TBS group thus enables controlled aldehyde reactivity while safeguarding the alcohol.
Biological Activity
3-[(Tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and neuroprotective activities, supported by relevant research findings and case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This structure features a tert-butyldimethylsilyl (TBDMS) group, which is known to enhance the stability and solubility of compounds in biological systems.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has been investigated for its efficacy against various bacterial strains. Preliminary studies suggest it may inhibit the growth of certain pathogens, although specific mechanisms remain to be elucidated.
- Anticancer Properties : Initial findings indicate potential cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in malignant cells has been highlighted in several studies.
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Neuroprotective | Reduction of oxidative stress in neuronal cells |
Case Studies
- Antimicrobial Study : A study conducted by researchers at a university laboratory evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as a novel antimicrobial agent.
- Anticancer Research : In vitro assays performed on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, supporting its role as a potential anticancer therapeutic.
- Neuroprotection Assay : A neuroprotective study using PC12 cells exposed to oxidative stress showed that pre-treatment with this compound significantly reduced cell death and ROS production. This indicates its potential utility in treating conditions like Alzheimer's disease.
Research Findings
Recent literature highlights the pharmacological significance of compounds similar to this compound. For instance:
- Antioxidant Activity : Compounds structurally related to γ-butyrolactones have shown strong antioxidant properties, which may correlate with the protective effects observed in neuroprotection assays .
- Mechanism of Action : The exact molecular mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that interactions with specific cellular pathways involved in apoptosis and oxidative stress response play critical roles .
Q & A
Q. How can the synthesis of 3-[(tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde be optimized for high yield and purity?
Methodological Answer: Optimization involves:
- Silylation Conditions : Use tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) as a silylating agent due to its high reactivity under mild conditions (0–5°C in anhydrous dichloromethane) .
- Catalysts : 4-Dimethylaminopyridine (DMAP, 1.2 equiv) accelerates silyl ether formation while minimizing side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the product. Monitor purity via TLC (Rf ~0.3 in 3:1 hexane/EtOAc).
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 0–5°C | Prevents desilylation |
| Reaction Time | 12–16 hours | Ensures complete conversion |
| Solvent | Anhydrous DCM | Minimizes hydrolysis |
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Identify key signals: aldehyde proton (~9.8 ppm, singlet), TBS-O resonance (~0.1 ppm for Si-CH3), and oxolane protons (multiplet at 3.5–4.0 ppm). Compare with DEPT/HSQC for carbon assignments .
- IR Spectroscopy : Confirm aldehyde (C=O stretch ~1720 cm⁻¹) and silyl ether (Si-O-C ~1250 cm⁻¹).
- Mass Spectrometry (HRMS) : Exact mass confirms molecular formula (e.g., [M+H]+ calculated for C12H22O3Si: 265.1234).
Q. How does the tert-butyldimethylsilyl (TBS) group influence reactivity in downstream reactions?
Methodological Answer: The TBS group:
- Stabilizes the Aldehyde : Protects the oxolane oxygen from nucleophilic attack during subsequent reactions (e.g., Grignard additions) .
- Acid/Base Sensitivity : Stable under mildly acidic conditions (pH >4) but cleaved by fluoride ions (e.g., TBAF in THF) or strong acids (pH <2) .
Advanced Research Questions
Q. What are the challenges in achieving enantiomeric purity during asymmetric synthesis of this compound?
Methodological Answer:
Q. How does the compound’s stability vary under different experimental conditions?
Methodological Answer: Stability studies should include:
- Solvent Effects : Stable in aprotic solvents (DCM, THF) but hydrolyzes in protic solvents (MeOH, H2O) .
- Thermal Stability : Decomposes above 80°C (TGA analysis recommended).
| Condition | Stability | Handling Recommendation |
|---|---|---|
| Acidic (pH 2–4) | Moderate | Avoid prolonged exposure |
| Basic (pH 10) | Unstable | Use buffered solutions |
| Anhydrous DCM | Stable (RT, 24h) | Ideal for storage |
Q. How can computational methods predict the compound’s reactivity in novel reactions?
Methodological Answer:
Q. How can contradictory reports on the compound’s stability be resolved experimentally?
Methodological Answer:
Q. What role does this compound play in synthesizing complex natural products?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
